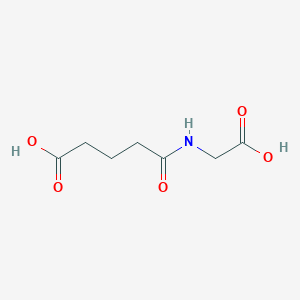

Glutarylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(carboxymethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKTRLPZFCMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635111 |

Source

|

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17686-38-3 |

Source

|

| Record name | Glutarylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of Glutarylglycine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathway of glutarylglycine, a critical biomarker in the diagnosis of Glutaric Aciduria Type 1 (GA-1). We will delve into the biosynthesis and physiological significance of this compound, the enzymatic machinery governing its formation, and its role in the pathophysiology of GA-1. Furthermore, this guide will offer an in-depth overview of the analytical methodologies for the precise quantification of this compound in biological matrices, complete with a detailed experimental protocol for LC-MS/MS analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism and the development of novel therapeutic interventions.

Introduction

This compound is an N-acyl-alpha amino acid that serves as a key diagnostic marker for Glutaric Aciduria Type 1 (GA-1), a rare autosomal recessive inherited metabolic disorder.[1][2] GA-1 is characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][4] This enzymatic defect disrupts the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid and 3-hydroxyglutaric acid.[5][6] In this context of metabolic dysregulation, the formation of this compound represents a crucial, albeit overwhelmed, detoxification mechanism. This guide will illuminate the biochemical intricacies of this compound metabolism, its clinical relevance, and the analytical techniques employed for its detection and quantification.

The Biosynthesis of this compound: A Detoxification Pathway

Under normal physiological conditions, the catabolism of lysine, hydroxylysine, and tryptophan proceeds through a series of enzymatic steps, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for energy production. A key intermediate in this pathway is glutaryl-CoA. In healthy individuals, glutaryl-CoA is efficiently converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).

However, in individuals with GA-1, the deficiency of GCDH leads to a buildup of glutaryl-CoA within the mitochondria.[5] This accumulation of a reactive acyl-CoA species poses a significant threat to cellular homeostasis. To mitigate this toxicity, the cell employs an alternative metabolic route: the conjugation of glutaryl-CoA with the amino acid glycine.[7] This reaction, catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , results in the formation of this compound and the release of coenzyme A (CoA).[1][8][9] A paralogue of GLYAT, GLYATL1, may also contribute to this detoxification process, although its primary substrates differ.

The formation of this compound serves a dual purpose: it detoxifies the accumulating glutaryl-CoA and regenerates free CoA, which is essential for numerous metabolic processes.[7] this compound, being more water-soluble than its precursors, is then readily excreted in the urine.

Caption: Biosynthesis of this compound in the Context of GA-1.

Catabolism and Excretion of this compound

The primary fate of this compound is excretion in the urine. Its formation as a water-soluble conjugate facilitates its efficient clearance from the body. While some N-acylglycines can undergo hydrolysis back to their constituent fatty acid and glycine, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH), specific data on the in vivo catabolism of this compound is limited.[3] The general understanding is that for detoxification conjugates like this compound, excretion is the predominant route of elimination, minimizing the potential for the re-release of the toxic acyl group.

Pathophysiological Significance and Neurotoxicity

The accumulation of glutaric acid and 3-hydroxyglutaric acid in GA-1 is strongly implicated in the characteristic neurodegeneration, particularly affecting the basal ganglia. These metabolites are considered excitotoxins, leading to neuronal cell death.

In contrast, this compound itself is not considered a primary neurotoxic agent. Its formation is a protective mechanism to reduce the burden of the more toxic glutaryl-CoA. However, the excessive production and excretion of this compound can lead to a secondary depletion of glycine. Glycine is an important neurotransmitter and is involved in various metabolic pathways, and its depletion could potentially contribute to the complex neurological phenotype of GA-1, although this is not considered the primary mechanism of neurotoxicity.

Analytical Methodologies for this compound Quantification

The accurate measurement of this compound in biological fluids, particularly urine, is crucial for the diagnosis and monitoring of GA-1. Several analytical techniques can be employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity, specificity, and throughput.[8]

Data Presentation: Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Sample Type |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High resolution, established methodology. | Requires derivatization, not suitable for thermolabile compounds. | Urine |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by two stages of mass analysis for high specificity. | High sensitivity and specificity, high throughput, can analyze a wide range of compounds. | Higher initial instrument cost, potential for matrix effects. | Urine, Plasma, Dried Blood Spots |

Experimental Protocol: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of this compound in human urine using a validated LC-MS/MS method.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Rationale: SPE is employed to remove interfering substances from the urine matrix, such as salts and polar compounds, and to concentrate the acylglycines, thereby improving the sensitivity and robustness of the analysis.[3]

-

Step-by-Step Protocol:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.

-

To 200 µL of the urine supernatant, add an internal standard solution (e.g., a stable isotope-labeled this compound).

-

Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

Elute the acylglycines from the cartridge with 1 mL of a solution of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Separation

-

Rationale: Reversed-phase liquid chromatography is used to separate this compound from other components in the extracted sample based on its hydrophobicity. A C18 column is commonly used for this purpose.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Injection Volume: 5 µL.

-

3. Tandem Mass Spectrometry (MS/MS) Detection

-

Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Optimization: The collision energy and other MS parameters should be optimized for the specific instrument to achieve maximum sensitivity for the target analytes.

-

Caption: LC-MS/MS Workflow for this compound Quantification.

Conclusion

The metabolic pathway of this compound is a critical component of the pathophysiology of Glutaric Aciduria Type 1. Its formation via the glycine conjugation pathway, catalyzed by glycine N-acyltransferase, represents a vital detoxification mechanism for the removal of excess glutaryl-CoA. As a stable and readily excreted metabolite, this compound serves as an indispensable biomarker for the diagnosis and monitoring of GA-1. The continued refinement of analytical methods, particularly LC-MS/MS, allows for the highly sensitive and specific quantification of this compound, aiding in early diagnosis and the evaluation of therapeutic interventions. A thorough understanding of this metabolic pathway is essential for researchers and clinicians working to improve the lives of individuals affected by this challenging inborn error of metabolism.

References

-

Glutaric aciduria type 1. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Human Metabolome Database. (n.d.). This compound (HMDB0000590). Retrieved January 13, 2026, from [Link]

-

Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, T. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 1349-1360. [Link]

-

UniProt. (n.d.). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). Retrieved January 13, 2026, from [Link]

-

Mayo Clinic Laboratories. (n.d.). AGU20 - Overview: Acylglycines, Quantitative, Random, Urine. Retrieved January 13, 2026, from [Link]

-

Badenhorst, C. P., van der Sluis, R., Erasmus, E., & van Dijk, A. A. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139-1153. [Link]

-

Merkler, D. J., Merkler, K. A., Stern, W., & Fleming, E. W. (1995). Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase. Journal of liquid chromatography, 18(14), 2821-2835. [Link]

-

Newell, D. W., Barth, A., Papermaster, V., & Malouf, A. T. (1997). Glycine causes increased excitability and neurotoxicity by activation of NMDA receptors in the hippocampus. Experimental neurology, 145(2 Pt 1), 393-402. [Link]

-

Ishii, K., Ohgami, K., & Mizutani, T. (1994). Neurotoxicity of (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine, a potent agonist for class II metabotropic glutamate receptors, in the rat. Japanese journal of pharmacology, 65(3), 255-262. [Link]

-

Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, A. A. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 1349-1360. [Link]

-

Piskláková, B., Friedecká, J., Ivanovová, E., Hlídková, E., & Friedecký, D. (2023). Flow chart for diagnosis of organic acidurias. ResearchGate. [Link]

-

Glycine N-acyltransferase. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, A. A. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. ResearchGate. [Link]

-

van der Sluis, R., Badenhorst, C. P., Erasmus, E., & van Dijk, A. A. (2018). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Metabolites, 8(4), 73. [Link]

-

Zschocke, J., Quast, S., Guldberg, P., & Hoffmann, G. F. (2004). On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. Journal of inherited metabolic disease, 27(6), 767-778. [Link]

-

van der Sluis, R., Badenhorst, C. P., Wauters, J., & van Dijk, A. A. (2018). Schematic representation of the glycine conjugation pathway. Step 1 is... ResearchGate. [Link]

-

Barth, A., & Newell, D. W. (2004). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. Seattle Neuroscience Institute. [Link]

-

Verma, J. (2014). Organic Acidurias: An Updated Review. ResearchGate. [Link]

-

Barth, A., & Newell, D. W. (2004). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. Neuroreport, 15(15), 2375-2378. [Link]

-

Caraballo, M., Leone, C., Weldon, K. C., & Panitchpakdi, M. (2023). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. [Link]

-

UCLA. (n.d.). Glycine Biosynthesis. Microbe Scholar. [Link]

-

Hoffmann, G. F., & Zschocke, J. (2003). Glutaric aciduria type I. [Link]

-

IonSource. (n.d.). Sample Preparation. Retrieved January 13, 2026, from [Link]

-

Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. [Link]

-

Verma, J. (2014). Organic Acidurias: An Updated Review. International journal of health sciences, 8(2), 209-219. [Link]

-

Wajner, M., et al. (2019). Screening for organic acidurias and aminoacidopathies in high-risk Brazilian patients: Eleven-year experience of a reference center. Genetics and Molecular Biology, 42(1, suppl 1), 225-234. [Link]

-

Turgeon, C. T., et al. (2013). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. ResearchGate. [Link]

-

Zhang, H., et al. (2023). Quantification of Glycosaminoglycans in Urine by Isotope-Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Current protocols, 3(8), e863. [Link]

-

Genomics Education Programme. (n.d.). Glutaric aciduria type I. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). glycine biosynthesis II. Retrieved January 13, 2026, from [Link]

-

PathWhiz. (n.d.). Glycine Metabolism. Retrieved January 13, 2026, from [Link]

-

Lawrence, R. C., et al. (2017). A glycomic workflow for LC–MS/MS analysis of urine glycosaminoglycan biomarkers in mucopolysaccharidoses. Analytical and bioanalytical chemistry, 409(3), 817-827. [Link]

-

Juttner, R., & Jenne, D. E. (1991). Regulation of hepatic glycine catabolism by glucagon. FEBS letters, 280(1), 173-176. [Link]

-

Metabolon. (n.d.). Glycine. Retrieved January 13, 2026, from [Link]

-

Hsieh, S. Y., et al. (2006). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics, 6(13), 3921-3929. [Link]

-

Alves, A., et al. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 11(6), 1356. [Link]

-

Hoffmann, G. F., & Zschocke, J. (1999). Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy. Journal of inherited metabolic disease, 22(4), 381-391. [Link]

-

Kolker, S., et al. (2006). Glutaric aciduria type 1. ResearchGate. [Link]

-

Jafri, M. S., & Jafri, S. S. (1992). Regulation of glycine catabolism in rat liver mitochondria. Biochemical Journal, 283(Pt 2), 423-428. [Link]

-

Kölker, S., et al. (2019). Glutaric Acidemia Type 1. In GeneReviews®. University of Washington, Seattle. [Link]

-

Zhang, H., et al. (2023). Quantification of Glycosaminoglycans in Urine by Isotope Dilution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

-

Pang, G. F., et al. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 28(11), 4381. [Link]

-

Catalyst University. (2015, January 24). Biochemistry | Catabolism of Lysine to Glutaryl-S-CoA [Video]. YouTube. [Link]

Sources

- 1. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Glutarylglycine and its Implications for Mitochondrial Fatty Acid β-Oxidation in Glutaric Aciduria Type I: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the biochemical landscape of Glutaric Aciduria Type I (GA-I), with a specific focus on the role of glutarylglycine and the consequential impairment of mitochondrial fatty acid β-oxidation. While this compound is a critical diagnostic biomarker, its direct functional role in mitochondrial bioenergetics is secondary to the effects of accumulating glutaryl-CoA and its derivatives. This document will elucidate the pathophysiology of GA-I, detailing the molecular mechanisms that lead to mitochondrial dysfunction. Furthermore, we present detailed experimental protocols for researchers and drug development professionals to investigate these processes, including the analysis of key metabolites, the assessment of mitochondrial function, and the development of relevant cellular models.

Introduction: The Central Role of Mitochondrial Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation (FAO) is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or high energy demand. This catabolic process systematically breaks down long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[1] The intricate and highly regulated nature of FAO makes it susceptible to disruption from genetic defects, leading to a class of disorders known as fatty acid oxidation disorders.

Glutaric Aciduria Type I (GA-I) is an autosomal recessive inherited disorder that, while primarily classified as an organic aciduria affecting amino acid metabolism, demonstrates a significant secondary impact on mitochondrial function, including FAO.[2] This guide will explore the indirect yet significant relationship between the metabolic disturbances in GA-I and the impairment of this vital energy-producing pathway.

Pathophysiology of Glutaric Aciduria Type I: A Cascade of Mitochondrial Insults

GA-I is caused by mutations in the GCDH gene, which encodes the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3] This enzyme is pivotal in the catabolic pathways of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan, catalyzing the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[4] A deficiency in GCDH leads to the accumulation of upstream metabolites, primarily glutaryl-CoA, and its derivatives, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[2]

It is the buildup of these metabolites, particularly within the mitochondrial matrix, that orchestrates the neuropathology characteristic of GA-I, often manifesting as acute encephalopathic crises and striatal degeneration in young children.[3] The toxicity of these compounds is multifaceted, involving excitotoxicity, oxidative stress, and profound mitochondrial dysfunction.

Glutaryl-CoA: The Primary Pathogenic Effector

Glutaryl-CoA, the direct substrate of GCDH, is a key antagonist in the mitochondrial dysfunction observed in GA-I. Elevated concentrations of glutaryl-CoA have been shown to exert inhibitory effects on other crucial mitochondrial enzymes. A significant target is the α-ketoglutarate dehydrogenase complex (α-KGDHC) , a rate-limiting enzyme in the TCA cycle.[5] The uncompetitive inhibition of α-KGDHC by glutaryl-CoA disrupts the TCA cycle, leading to a diminished capacity for cellular respiration and ATP synthesis.[5]

Furthermore, the accumulation of glutaryl-CoA leads to a novel post-translational modification known as lysine glutarylation on mitochondrial proteins.[6] This modification can alter the structure and function of affected proteins, contributing to the overall mitochondrial impairment.[6]

This compound: A Biomarker and Detoxification Product

In the face of accumulating glutaryl-CoA, the cell employs detoxification pathways. One such mechanism is the conjugation of glutaryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase, to form This compound . While elevated levels of this compound in urine and plasma are a hallmark diagnostic feature of GA-I, its direct role in the pathophysiology is less clear. It is primarily considered a downstream product of the primary metabolic block.

Secondary Impairment of Fatty Acid β-Oxidation

The toxic intramitochondrial environment created by the accumulation of glutaryl-CoA and its derivatives indirectly impairs FAO. Studies in Gcdh-deficient mice have demonstrated a decreased hepatic activity of very long-chain acyl-CoA dehydrogenase (VLCAD) and an accumulation of long-chain acylcarnitines.[5] This suggests a disruption in the initial steps of long-chain fatty acid oxidation. The precise mechanism of this inhibition is likely multifactorial, stemming from the overall compromised state of the mitochondria, including:

-

Depletion of free Coenzyme A (CoA): The sequestration of CoA into glutaryl-CoA and other acyl-CoA esters can limit the availability of free CoA, a crucial cofactor for the thiolase step of β-oxidation and for the activation of fatty acids.

-

Altered Redox State: Inhibition of the TCA cycle and the electron transport chain can lead to an altered NAD+/NADH ratio, which can impact the dehydrogenase steps of FAO.

-

Global Mitochondrial Dysfunction: The cumulative effects of enzyme inhibition, protein modification, and oxidative stress create a suboptimal environment for the efficient functioning of the FAO spiral.

Visualizing the Pathophysiology of Glutaric Aciduria Type I

Sources

- 1. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 2. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine ameliorates mitochondrial dysfunction caused by ABT-199 in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Glutarylglycine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutarylglycine, a dicarboxylic acid derivative of the amino acid glycine, is a molecule of considerable interest in the fields of biochemistry, clinical diagnostics, and pharmaceutical sciences. Its significance stems from its role as a biomarker for certain inborn errors of metabolism and its potential as a versatile building block in drug development. This in-depth technical guide provides a thorough examination of the synthesis, chemical properties, and analytical characterization of this compound, offering practical insights for its application in research and development endeavors.

Introduction: The Dual Significance of this compound

This compound, systematically named 5-(carboxymethylamino)-5-oxopentanoic acid, is classified as an N-acyl-alpha amino acid. While acyl glycines are generally minor metabolites of fatty acids, the presence of this compound in biological fluids can be a critical indicator of metabolic dysfunction. Notably, elevated levels of this compound are a hallmark of glutaric acidemia type II, a rare autosomal recessive disorder. This makes this compound an important biomarker for the diagnosis and therapeutic monitoring of this and related metabolic conditions.

From a pharmaceutical perspective, the bifunctional nature of this compound, possessing two carboxylic acid groups and a stable amide linkage, presents intriguing possibilities. Its structure is well-suited for applications as a linker in targeted drug delivery systems or as a promoiety in prodrug design to enhance the pharmacokinetic properties of parent drug molecules. A comprehensive understanding of its synthesis and chemical behavior is therefore essential for harnessing its full potential.

Synthesis of this compound: A Detailed Methodological Approach

The synthesis of this compound is predicated on the formation of an amide bond between glycine and glutaric acid. A robust and reproducible method involves the N-acylation of glycine. The following protocol is based on established principles of peptide chemistry and a reported synthesis of a "glycine glutaric acid" compound, which is synonymous with this compound.

Synthetic Strategy

The core of the synthesis is the coupling of the amino group of glycine with one of the carboxyl groups of glutaric acid. This can be achieved by activating a carboxyl group of glutaric acid to facilitate nucleophilic attack by the glycine amine.

Caption: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Glutaric acid

-

Glycine

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (optional)

-

Anhydrous Dioxane or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Activation of Glutaric Acid (optional but recommended for higher yield): In a clean, dry round-bottom flask, dissolve glutaric acid (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous dioxane. Place the flask in an ice bath to cool to 0 °C. With continuous stirring, add Dicyclohexylcarbodiimide (1.1 equivalents) in small portions. Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. The formation of the glutaric acid NHS-ester can be monitored by Thin Layer Chromatography (TLC).

-

Preparation of Glycine Solution: In a separate beaker, dissolve glycine (1.0 equivalent) in a 5% (w/v) aqueous solution of sodium bicarbonate. Cool this solution to 0 °C in an ice bath.

-

Coupling Reaction: Slowly add the activated glutaric acid solution to the chilled glycine solution. If not pre-activating, a solution of glutaric acid and DCC in dioxane can be added directly. Throughout the addition, maintain the reaction temperature at 0 °C and monitor the pH, keeping it between 8 and 9 by adding small amounts of the sodium bicarbonate solution as needed.

-

Reaction Work-up: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 24 hours. If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form; remove this by filtration. Carefully acidify the filtrate to a pH of 2 using 1M HCl.

-

Extraction and Purification: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude this compound.

-

Recrystallization: For final purification, recrystallize the crude product from a water-ethanol mixture to obtain pure, crystalline this compound.

In-depth Chemical Properties of this compound

The chemical characteristics of this compound are a composite of its constituent functional groups: two carboxylic acids and a central amide linkage.

Physicochemical Characteristics

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO₅ | |

| Molecular Weight | 189.17 g/mol | |

| IUPAC Name | 5-(carboxymethylamino)-5-oxopentanoic acid | |

| Physical Appearance | White crystalline solid | |

| Thermal Stability | Stable up to 150°C |

Acidity, Basicity, and Stability

This compound is an amphoteric molecule. The two carboxylic acid groups confer acidic properties, while the nitrogen atom of the amide bond is weakly basic.

-

pH-Dependent Stability: The amide bond is the most chemically labile part of the molecule and is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. At neutral pH and ambient temperature, it is relatively stable.

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the amide carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water, leading to cleavage of the amide bond.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the amide carbonyl carbon and initiating bond scission.

-

Caption: Simplified overview of amide bond hydrolysis mechanisms.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is crucial for confirming the identity and assessing the purity of synthesized this compound.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is instrumental in identifying the key functional groups. The resulting spectrum should display characteristic absorption bands corresponding to the O-H stretching of the carboxylic acids, N-H stretching of the amide, C=O stretching of both the carboxylic acids and the amide (Amide I band), and the N-H bending of the amide (Amide II band).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a detailed map of the hydrogen atoms in the molecule, showing distinct signals for the methylene protons of the glutaric acid backbone and the glycine moiety.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, with characteristic peaks for the carbonyl carbons of the carboxylic acids and the amide, in addition to the aliphatic methylene carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of this compound. Techniques such as Electrospray Ionization (ESI-MS) are ideal for analyzing this polar molecule.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of this compound and for its quantification. A reversed-phase C18 column with a gradient elution of acetonitrile and water, often with an acid modifier like formic acid, provides excellent separation. Detection can be performed with a UV detector or, for higher sensitivity, a mass spectrometer.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highly sensitive and selective quantification of this compound in complex biological matrices, LC-MS/MS is the preferred method. By employing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, ensuring high specificity and low limits of detection.

Other Analytical Methods

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the molecular formula C₇H₁₁NO₅ to confirm purity.

Applications in Drug Discovery and Development

The chemical architecture of this compound lends itself to several innovative applications in the pharmaceutical industry.

-

Linker Chemistry: With a carboxylic acid at each terminus of a flexible aliphatic chain, this compound is an excellent candidate for use as a chemical linker. In the rapidly expanding field of Antibody-Drug Conjugates (ADCs), such linkers are used to covalently attach highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Prodrug Strategies: The carboxylic acid functionalities of this compound can be leveraged in prodrug design. By forming an ester linkage with a hydroxyl or amine group of a parent drug, the polarity of the drug can be masked, potentially enhancing its oral bioavailability. These ester prodrugs are designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action.

Conclusion and Future Perspectives

This compound stands at the intersection of clinical diagnostics and pharmaceutical innovation. Its role as a biomarker for inborn errors of metabolism is well-established, and its potential as a versatile tool in drug development is increasingly recognized. The synthetic and analytical methodologies detailed in this guide provide a robust framework for researchers and scientists to effectively work with and explore the applications of this multifaceted molecule. Future research focusing on the optimization of its use in drug delivery systems and the development of novel this compound-based therapeutics holds significant promise.

References

- Riscob, B., Shakir, M., Sundar, J. K., Natarajan, S., Wahab, M. A., & Bhagavannarayana, G. (2011).

The Biological Crossroads of Acyl Glycines: A Deep Dive into Glutarylglycine's Significance

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acyl glycines, a class of N-acyl-amino acids, represent a critical intersection of fatty acid, amino acid, and detoxification metabolism. While typically present as minor metabolites, their accumulation serves as a powerful diagnostic indicator for a range of inborn errors of metabolism. This guide focuses on glutarylglycine, the archetypal acyl glycine, whose presence in biological fluids is a hallmark of Glutaric Aciduria Type 1 (GA-I). We will dissect the biochemical pathways governing its formation, its profound role as a disease biomarker, and the downstream cellular pathology, including neurotoxicity and mitochondrial dysfunction, associated with its accumulation. This document provides researchers, clinicians, and drug development professionals with a comprehensive technical overview, from metabolic mechanisms to analytical methodologies, to underscore the biological and clinical gravity of this compound.

The Metabolic Nexus: Biosynthesis and Degradation of Acyl Glycines

The formation and breakdown of acyl glycines are governed by specific enzymatic pathways that are crucial for metabolic homeostasis. Understanding these pathways is fundamental to appreciating their role in both health and disease.

Biosynthesis Pathways

The synthesis of acyl glycines primarily occurs as a detoxification mechanism to eliminate excess or unusual acyl-CoA molecules.

-

The Glycine-Dependent Pathway: The canonical route for acyl glycine synthesis involves the conjugation of an acyl-CoA molecule with glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[1] The process begins with the activation of a fatty acid to its corresponding acyl-CoA, which is then transferred to the amino group of glycine, releasing Coenzyme A.[1] This pathway is central to the formation of this compound in the context of GA-I.

-

Alternative Pathways: Research has suggested other potential routes for acyl glycine formation. One proposed mechanism involves the H₂O₂-dependent catalysis by cytochrome c , which can facilitate the reaction between a long-chain acyl-CoA and glycine.[1] While the physiological significance of this pathway is still under investigation, it highlights the potential for multiple mechanisms to contribute to the acyl glycine pool.

Degradation Pathway

The primary catabolic fate of acyl glycines is hydrolysis back to their constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH) , an enzyme also known for its role in the degradation of endocannabinoids.[1] The activity of FAAH is critical for recycling glycine and preventing the accumulation of acyl glycines under normal physiological conditions.

Diagram: Core Acyl Glycine Metabolic Pathways This diagram illustrates the primary synthesis and degradation routes for acyl glycines, highlighting the key enzymes involved in their metabolism.

Caption: Biosynthesis and degradation of acyl glycines.

This compound: The Definitive Biomarker of Glutaric Aciduria Type 1

Glutaric Aciduria Type 1 (GA-I) is an autosomal recessive metabolic disorder that provides the most dramatic and clinically relevant example of acyl glycine pathophysiology.[2]

The Enzymatic Defect in GA-I

GA-I is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .[3][4] This enzyme is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[2] A functional GCDH enzyme is required to convert glutaryl-CoA into crotonyl-CoA, a step that allows these amino acids to enter the tricarboxylic acid (TCA) cycle for energy production.[5]

Formation of this compound

In GA-I, the GCDH deficiency leads to a metabolic block, causing the upstream accumulation of glutaryl-CoA and its metabolic precursors, glutaric acid and 3-hydroxyglutaric acid.[3][6] The cellular machinery attempts to mitigate the toxicity of excess glutaryl-CoA by shunting it through the glycine conjugation pathway. Mitochondrial GLYAT conjugates glutaryl-CoA with glycine, forming This compound , which is then excreted in the urine. This makes the detection of this compound a highly specific and sensitive indicator of GA-I, forming the basis for its inclusion in newborn screening programs.[3]

Diagram: Metabolic Derangement in Glutaric Aciduria Type 1 This pathway shows how GCDH deficiency disrupts normal amino acid catabolism, leading to the formation and accumulation of this compound.

Caption: Pathogenesis of this compound formation in GA-I.

The Pathophysiological Cascade: Neurotoxicity and Mitochondrial Impairment

While this compound itself is primarily a biomarker of a detoxification process, the underlying metabolic disturbance in GA-I triggers a cascade of cellular damage, particularly in the brain. The accumulating metabolites, including glutaric acid and 3-hydroxyglutaric acid, are considered the primary toxic agents.

Excitotoxicity and Neuronal Damage

The neurological damage in GA-I, characterized by acute encephalopathic crises and the destruction of striatal neurons, is believed to be mediated by an excitotoxic mechanism .[2][7]

-

NMDA Receptor Activation: Glutaric acid and 3-hydroxyglutaric acid are structurally similar to the neurotransmitter glutamate and are proposed to over-activate N-methyl-D-aspartate (NMDA) receptors.[7] This overstimulation leads to excessive calcium influx into neurons, triggering apoptosis and cell death.

-

Weak vs. Strong Neurotoxins: There is ongoing research into the potency of these metabolites as neurotoxins. Some studies suggest they are relatively weak neurotoxins, implying that other factors, such as secondary metabolic stress (e.g., during an illness), are required to precipitate the severe neurological damage seen in GA-I.[7]

-

Role of Glycine: High concentrations of glycine itself can be neurotoxic by acting as a co-agonist at the NMDA receptor, potentially exacerbating the excitotoxic state.[8][9][10]

Mitochondrial Dysfunction via Protein Glutarylation

A more recently discovered mechanism of toxicity involves the post-translational modification of mitochondrial proteins.

-

Lysine Glutarylation (Kglu): The high intracellular concentration of glutaryl-CoA in GA-I leads to the non-enzymatic glutarylation of lysine residues on various mitochondrial proteins.[5][11][12]

-

Enzyme Inhibition: This modification has been shown to impair the function of critical enzymes involved in energy metabolism. A key target is glutamate dehydrogenase (GDH) , whose activity is reduced by glutarylation.[5] The impairment of GDH disrupts the TCA cycle and overall mitochondrial energy production, contributing to the selective vulnerability of the energy-demanding neurons in the basal ganglia.[5] This process leads to a state of functional heterogeneity among mitochondria within the brain.[11][13]

Diagram: Mechanism of Cellular Toxicity in GA-I This diagram outlines the dual-pronged assault of excitotoxicity and mitochondrial dysfunction that leads to neuronal injury in Glutaric Aciduria Type 1.

Caption: Downstream pathological effects of GCDH deficiency.

Analytical Methodologies for this compound Quantification

The accurate and sensitive detection of this compound is paramount for the diagnosis and management of GA-I. The established gold-standard method is tandem mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol outlines a robust, self-validating workflow for quantifying this compound.

1. Objective: To accurately quantify this compound concentrations in urine samples for the diagnosis or monitoring of Glutaric Aciduria Type 1.

2. Materials & Reagents:

-

Urine samples (patient and control)

-

This compound analytical standard (e.g., Sigma-Aldrich Cat. No. 53795)

-

Stable isotope-labeled internal standard (e.g., this compound-d5)

-

LC-MS grade water, acetonitrile, and formic acid

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

Centrifuge, vortex mixer, analytical balance

3. Causality Behind Experimental Choices:

-

Internal Standard: A stable isotope-labeled internal standard is crucial. It co-elutes with the analyte but is mass-distinguishable. Its purpose is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., ion suppression), thereby ensuring high accuracy and precision. This is a core principle of a self-validating system.

-

Chromatography (LC): Reversed-phase HPLC separates this compound from other urine components that might have the same mass (isobars) or interfere with ionization.[14] This separation is essential for specificity.

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides unparalleled sensitivity and specificity. The first mass spectrometer (Q1) selects the parent ion of this compound. This ion is fragmented in a collision cell (Q2), and a specific fragment ion is monitored by the third mass spectrometer (Q3). This "parent-to-fragment" transition is highly unique to the molecule, virtually eliminating false positives.

4. Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a control urine matrix (or water). A typical range might be 0.1 to 100 µmol/L. Add a fixed concentration of the internal standard to all calibrators, controls, and patient samples.

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex.

-

Centrifuge at 10,000 x g for 5 minutes to pellet debris.

-

Take 100 µL of the supernatant.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Use a C18 reversed-phase column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a gradient from 5% B to 95% B over several minutes to elute this compound.

-

MS System: Operate in electrospray ionization (ESI) positive or negative mode.

-

MRM Transitions: Monitor the specific parent-to-fragment ion transitions for this compound and its internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Plot the peak area ratio against the concentration for the calibration standards to generate a standard curve.

-

Determine the concentration of this compound in patient samples by interpolating their peak area ratios from the standard curve.

-

5. Data Presentation:

| Sample ID | Peak Area (this compound) | Peak Area (Internal Std) | Area Ratio | Concentration (µmol/L) |

| Control 1 | 5,120 | 1,050,000 | 0.0049 | < 0.5 (Below LLOQ) |

| Patient A | 875,400 | 998,000 | 0.877 | 75.2 |

| Patient B | 1,230,150 | 1,025,000 | 1.200 | 103.1 |

LLOQ: Lower Limit of Quantification

Diagram: Analytical Workflow for this compound This flowchart details the sequential steps involved in the robust quantification of this compound from biological samples using LC-MS/MS.

Caption: LC-MS/MS workflow for acyl glycine analysis.

Future Directions and Therapeutic Implications

The study of this compound and other acyl glycines continues to evolve. While their role as biomarkers is well-established, several areas warrant further investigation.

-

Direct Biological Activity: Does this compound itself exert any direct biological or toxic effects, or is it merely a benign indicator of upstream metabolic chaos? Further research using purified this compound in cellular and animal models is needed to answer this question.

-

Therapeutic Targeting: Current management of GA-I focuses on a lysine-restricted diet and carnitine supplementation to reduce the production of glutaryl-CoA.[2] Understanding the precise mechanisms of neurotoxicity and mitochondrial dysfunction could open doors for novel therapeutic strategies. For instance, developing drugs that inhibit lysine glutarylation or protect key mitochondrial enzymes could offer a new line of defense against neurological damage.

-

Broader Roles: The role of glycine metabolism and conjugation is gaining attention in other complex diseases, including obesity and metabolic syndrome, where glycine deficiency has been observed.[15][16][17] Investigating the profiles of various acyl glycines in these conditions could yield new biomarkers for disease progression and metabolic health.

Conclusion

This compound stands as a molecule of profound biological significance. It is more than a simple metabolite; it is a direct readout of a critical metabolic failure in Glutaric Aciduria Type 1. Its formation represents a vital, albeit overwhelmed, detoxification effort. The study of this compound provides a compelling window into the intricate connections between amino acid metabolism, mitochondrial health, and neurological function. For researchers and drug developers, the pathways that lead to its formation and the downstream consequences of its accumulation offer a rich field of targets for diagnostics, monitoring, and the development of next-generation therapeutics for inborn errors of metabolism.

References

-

Bradshaw, H. B., & Tsvetkov, D. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. National Library of Medicine. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000590). [Link]

-

Wyse, A. T. S., et al. (2005). Glycine intracerebroventricular administration disrupts mitochondrial energy homeostasis in cerebral cortex and striatum of young rats. PubMed. [Link]

-

Schmiesing, J., et al. (2018). Disease-linked lysine glutarylation impairs function and interactions of mitochondrial proteins and contribute to mitochondrial heterogeneity. EMBL-EBI. [Link]

-

Adeva-Andany, M., et al. (2018). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. National Library of Medicine. [Link]

-

Schmiesing, J., et al. (2018). Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity. ResearchGate. [Link]

-

Newell, D. W., et al. (1997). Glycine Causes Increased Excitability and Neurotoxicity by Activation of NMDA Receptors in the Hippocampus. Seattle Neuroscience Institute. [Link]

-

Ohno, K., et al. (1995). Neurotoxicity of (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine, a Potent Agonist for Class II Metabotropic Glutamate Receptors, in the Rat. PubMed. [Link]

-

Choi, C., et al. (2015). GLYCINE IS A METABOLIC BIOMARKER OF MALIGNANCY IN GLIOMAS: IN VIVO MAGNETIC RESONANCE SPECTROSCOPY STUDY. National Library of Medicine. [Link]

-

Gubb, D., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. PubMed. [Link]

-

Kumar, P., et al. (2021). GlyNAC Supplementation Improves Glutathione Deficiency, Oxidative Stress, Mitochondrial Dysfunction, Inflammation, Aging Hallmarks, Metabolic Defects, Muscle Strength, Cognitive Decline, and Body Composition: Implications for Healthy Aging. PubMed. [Link]

-

Li, H., et al. (2012). Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. National Library of Medicine. [Link]

-

Schmiesing, J., et al. (2018). Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity. PubMed. [Link]

-

Ju, Z., et al. (2021). Functions and Mechanisms of Lysine Glutarylation in Eukaryotes. Frontiers. [Link]

-

Köller, H., et al. (2004). On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. PubMed. [Link]

-

Genomics Education Programme. (2021). Glutaric aciduria type I. [Link]

-

Kolker, S., et al. (n.d.). GLUTARIC ACIDURIA TYPE I. [Link]

-

Pencharz, P. B., et al. (2025). The metabolic response to ingested glycine. ResearchGate. [Link]

-

Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. National Library of Medicine. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. [Link]

-

Gubb, D., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. National Library of Medicine. [Link]

-

Wikipedia. (n.d.). Glutaric aciduria type 1. [Link]

-

Ang, S. F., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Frontiers. [Link]

-

Raz, I., et al. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. MDPI. [Link]

-

Wang, T., et al. (2023). Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Barth, A., et al. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. PubMed. [Link]

-

Newell, D. W., et al. (1997). Glycine causes increased excitability and neurotoxicity by activation of NMDA receptors in the hippocampus. PubMed. [Link]

Sources

- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]

- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. register.awmf.org [register.awmf.org]

- 7. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. seattleneurosciences.com [seattleneurosciences.com]

- 9. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine causes increased excitability and neurotoxicity by activation of NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Functions and Mechanisms of Lysine Glutarylation in Eukaryotes [frontiersin.org]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway [frontiersin.org]

- 17. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases | MDPI [mdpi.com]

Glutarylglycine: A Technical Guide on its Role as an Endogenous Metabolite and Key Biomarker

This guide provides an in-depth examination of glutarylglycine, an endogenous acylglycine that serves as a critical biomarker for the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA-1). We will explore its biochemical origins, the pathophysiology of its accumulation, gold-standard analytical methodologies for its quantification, and its pivotal role in clinical diagnostics and patient management. This document is intended for researchers, clinical scientists, and professionals in drug development engaged in the study of inborn errors of metabolism.

Biochemical Significance and Pathophysiological Role

This compound is an N-acyl-alpha amino acid, normally a minor metabolite formed from the conjugation of glutaryl-CoA and glycine.[1] Its clinical significance arises dramatically in the context of Glutaric Aciduria Type 1, a rare autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][3]

Metabolic Pathway of Formation

The GCDH enzyme is a crucial component in the catabolic pathway of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[2][4] In a healthy individual, these amino acids are broken down into glutaryl-CoA, which is then decarboxylated by GCDH to crotonyl-CoA. However, when GCDH activity is deficient, glutaryl-CoA accumulates within the mitochondria.

This accumulation drives a secondary, detoxification reaction. The enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the excess glutaryl-CoA with glycine, forming this compound.[1] This process represents a metabolic "escape valve," but the resulting accumulation of this compound and other metabolites, such as glutaric acid and 3-hydroxyglutaric acid, is neurotoxic, particularly to the basal ganglia in the brain.[3][4]

This compound as a Clinical Biomarker

The presence of elevated this compound, along with glutaric acid and glutarylcarnitine (C5DC), is a hallmark of GA-1.[2][5] Its measurement in biological fluids is fundamental to the diagnosis, particularly in newborn screening programs.

Newborn Screening

The inclusion of GA-1 in newborn screening panels has been a transformative intervention, allowing for early diagnosis and the initiation of treatment before the onset of irreversible neurological damage.[4][6] Tandem mass spectrometry (MS/MS) analysis of dried blood spots (DBS) is the cornerstone of these programs, primarily by detecting elevated levels of glutarylcarnitine (C5DC).[4][6] While C5DC is the primary marker, urinary analysis for this compound and glutaric acid is a crucial second-tier test to confirm the diagnosis, especially in cases with ambiguous C5DC results or in infants with a "low excretor" phenotype who may have only slightly increased C5DC levels.[2][7]

Diagnostic and Monitoring Utility

Quantitative analysis of acylglycines in urine is a sensitive and specific method for diagnosing and monitoring certain inborn errors of metabolism.[8][9] For GA-1, urinary this compound levels are often significantly elevated, providing a clear diagnostic indicator.[5] Following diagnosis, monitoring these levels can help assess the effectiveness of dietary management, which involves a lysine-restricted diet and carnitine supplementation.[2]

Analytical Methodologies for Quantification

The gold-standard for the accurate and sensitive quantification of this compound in biological matrices is mass spectrometry, typically coupled with a chromatographic separation technique.

Sample Types and Preparation

-

Urine: The preferred matrix for this compound analysis due to higher concentrations.

-

Dried Blood Spots (DBS): Essential for newborn screening, offering advantages in sample collection, transport, and storage.[10][11]

-

Plasma/Serum: Can be used, though concentrations are lower than in urine.

Sample preparation aims to isolate the analyte from interfering matrix components. A common approach for urine involves a simple dilution followed by the addition of a stable isotope-labeled internal standard (e.g., N-Glutaryl-d3-glycine) to correct for matrix effects and variations in instrument response.

Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for targeted analysis of metabolites like this compound in a clinical setting.[12][13]

-

Causality of Method Choice: LC-MS/MS is chosen for its superior sensitivity and specificity. The liquid chromatography step separates this compound from isomeric and isobaric compounds, while the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | This compound contains two carboxylic acid groups that readily deprotonate to form a negative ion, providing a strong and stable signal. |

| Precursor Ion (Q1) | m/z 188.1 | Corresponds to the [M-H]⁻ ion of this compound (MW 189.17). |

| Product Ion (Q3) | m/z 74.0 | A characteristic fragment ion corresponding to the glycinate moiety, providing specificity. |

| Collision Energy | Optimized (e.g., -15 to -25 V) | The energy required to induce fragmentation of the precursor ion into the specific product ion, optimized for maximum signal intensity. |

| Internal Standard | N-Glutaryl-d3-glycine | A stable isotope-labeled standard co-elutes and experiences identical ionization effects, ensuring the highest accuracy and precision. |

Experimental Protocol: Quantitative Analysis of this compound in Urine

This protocol outlines a self-validating system for the quantification of this compound.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge samples at 10,000 x g for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 10 µL of urine supernatant with 490 µL of a working solution containing the stable isotope-labeled internal standard in a suitable buffer (e.g., 0.1% formic acid in water/acetonitrile).

-

Vortex the mixture thoroughly. The inclusion of the internal standard at the very first step ensures it tracks the analyte through the entire process, making the protocol self-validating against procedural errors.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample onto a reverse-phase C18 HPLC column.

-

Elute the analyte using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient is optimized to resolve this compound from other urine components.

-

Analyze the column eluent by MS/MS operating in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both endogenous this compound and its labeled internal standard.

-

-

Data Analysis & Quality Control:

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Determine the concentration using a calibration curve prepared with certified reference material of N-Glutarylglycine.

-

Run quality control (QC) samples at low, medium, and high concentrations with every batch to ensure the accuracy and precision of the assay, a key element of a trustworthy protocol.

-

Conclusion

This compound is a pivotal endogenous metabolite whose significance is profoundly amplified in the pathophysiology of Glutaric Aciduria Type 1. Its formation represents a key metabolic adaptation to a critical enzyme deficiency. As a biomarker, its accurate quantification is indispensable for the timely diagnosis of GA-1 through newborn screening and for the subsequent monitoring of affected individuals. The robust and validated analytical methods, primarily LC-MS/MS, available to clinical laboratories provide the necessary sensitivity and specificity for this purpose, forming an essential tool in the effort to mitigate the severe neurological consequences of this disorder. Continued research and refinement of these analytical techniques will further enhance the clinical management of patients with GA-1.

References

-

Newborn Screening for Glutaric Aciduria Type I: Benefits and limitations. (n.d.). MDPI. Retrieved from [Link]

-

Glutaric Acidemia Type 1 (GA1). (n.d.). Newborn Screening Ontario. Retrieved from [Link]

-

Newborn screening, a disease-changing intervention for glutaric aciduria type 1. (n.d.). Familias GA. Retrieved from [Link]

-

Metabocard for this compound (HMDB0000590). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families. (2021). National Institutes of Health. Retrieved from [Link]

-

Newborn screening information for glutaric acidemia type I. (n.d.). Baby's First Test. Retrieved from [Link]

-

Glutaric aciduria type I. (n.d.). Genomics Education Programme. Retrieved from [Link]

-

Glutaric Aciduria Type I. (n.d.). Retrieved from [Link]

-

Glutaric Aciduria Type 1 - GA-1. (n.d.). Nutricia Learning Center (NLC). Retrieved from [Link]

-

Glutaric aciduria type 1. (n.d.). Wikipedia. Retrieved from [Link]

-

NIMG-13. GLYCINE IS A METABOLIC BIOMARKER OF MALIGNANCY IN GLIOMAS: IN VIVO MAGNETIC RESONANCE SPECTROSCOPY STUDY. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. (2012). National Institutes of Health. Retrieved from [Link]

-

Identification of Glutarylcarnitine in Glutaric Aciduria Type 1 by Carboxylic Acid Analyzer With an ODS Reverse-Phase Column. (n.d.). PubMed. Retrieved from [Link]

-

Glycine metabolism in animals and humans: Implications for nutrition and health. (2025). ResearchGate. Retrieved from [Link]

-

Glutaric aciduria type 1: a review of phenotypic and genetic characteristics. (2019). Bibliomed. Retrieved from [Link]

-

ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

-

Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules. (n.d.). PubMed. Retrieved from [Link]

-

HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. (n.d.). Retrieved from [Link]

-

Wide-targeted Metabolomics in Dried Blood Spots. (2025). LCGC International. Retrieved from [Link]

-

Table 7-1, Analytical Methods for Determining Glutaraldehyde in Environmental Samples. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Dried blood spot analysis with liquid chromatography and mass spectrometry: Trends in clinical chemistry. (2023). Retrieved from [Link]

-

Metabolic impact of dietary glycine supplementation in individuals with severe obesity. (n.d.). ResearchGate. Retrieved from [Link]

-

Relationship of glycine (GLY) with novel biomarkers of... (n.d.). ResearchGate. Retrieved from [Link]

-

Dried blood spot analysis with liquid chromatography and mass spectrometry: Trends in clinical chemistry. (2025). ResearchGate. Retrieved from [Link]

-

Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. (n.d.). PubMed. Retrieved from [Link]

-

Systematic metabolomic studies identified adult adiposity biomarkers with acetylglycine associated with fat loss in vivo. (2023). National Institutes of Health. Retrieved from [Link]

-

Application of a glycinated bile acid biomarker for diagnosis and assessment of response to treatment in Niemann-pick disease type C1. (n.d.). PubMed. Retrieved from [Link]

-

Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Acylglycines, Quantitative, Random, Urine. (n.d.). Mayo Clinic Laboratories. Retrieved from [Link]

-

ACYLGLYCINES, QUANTITATIVE, URINE. (2024). Retrieved from [Link]

-

This compound. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Glycine. (n.d.). Metabolon. Retrieved from [Link]

-

Glycine measurement, urine. (n.d.). Allina Health. Retrieved from [Link]

-

Glycine metabolism pathways. Metabolic pathways involved in the... (n.d.). ResearchGate. Retrieved from [Link]

-

Glycine metabolism. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000590) [hmdb.ca]

- 2. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]

- 3. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 4. familiasga.com [familiasga.com]

- 5. register.awmf.org [register.awmf.org]

- 6. mdpi.com [mdpi.com]

- 7. Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genetics.testcatalog.org [genetics.testcatalog.org]

- 10. Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS proteomic analysis of dried blood spots – a comparison with whole blood [thermofisher.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

The Emergence of a Key Biomarker: A Technical Guide to the Discovery and History of Glutarylglycine in Metabolic Research

This guide provides an in-depth technical exploration of Glutarylglycine, a pivotal metabolite in the study of inborn errors of metabolism. From its initial discovery to its current role as a critical biomarker, we will delve into the scientific journey that has shaped our understanding of this molecule and its profound implications for patients with Glutaric Aciduria Type 1 (GA-1). This document is intended for researchers, clinicians, and professionals in drug development who seek a comprehensive understanding of this compound's significance in metabolic research.

Foundational Biochemistry: Understanding this compound

This compound is an N-acylglycine, a class of compounds formed through the conjugation of an acyl-CoA molecule with glycine. This process is a normal, albeit minor, pathway for the metabolism of fatty acids. However, in the context of specific inborn errors of metabolism, the excretion of certain acylglycines, including this compound, is significantly increased, transforming them into crucial diagnostic markers.

The formation of this compound is catalyzed by the enzyme glycine N-acyltransferase, which facilitates the reaction between glutaryl-CoA and glycine. Glutaryl-CoA is an intermediate in the catabolic pathways of the amino acids lysine, hydroxylysine, and tryptophan.[1][2][3][4]

The Connection to Glutaric Aciduria Type 1: A Landmark Discovery

The story of this compound is intrinsically linked to Glutaric Aciduria Type 1 (GA-1), a rare autosomal recessive inherited disorder.[1][2][5] GA-1 is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2][4] This enzymatic defect disrupts the normal breakdown of lysine, hydroxylysine, and tryptophan, leading to the accumulation of upstream metabolites.[2][3][6][7]

The primary accumulating metabolites in GA-1 are glutaric acid and 3-hydroxyglutaric acid.[4][6][8] The elevated levels of glutaryl-CoA also drive the formation and subsequent excretion of this compound. This discovery was a critical step in understanding the pathophysiology of GA-1 and provided a new avenue for biochemical diagnosis.

Pathophysiology and Clinical Manifestations of GA-1

Untreated, GA-1 can lead to severe neurological damage, particularly to the basal ganglia.[2][5] Patients often present in infancy or early childhood with an acute encephalopathic crisis, which can be triggered by infections, vaccinations, or surgery.[1][4] Clinical features can include macrocephaly (an abnormally large head) at birth, muscular hypotonia, and delayed motor development.[1][2][5] The accumulation of toxic metabolites is believed to cause excitotoxicity and mitochondrial dysfunction, contributing to the characteristic brain injury.[9][10]

Analytical Methodologies for this compound Detection: A Historical Perspective

The ability to detect and quantify this compound has been fundamental to its establishment as a reliable biomarker. The evolution of analytical techniques has significantly improved the speed, sensitivity, and specificity of its measurement.

Early Techniques: The Dawn of Organic Acid Analysis